4-(7-Aza-2-benzimidazolyl)benzamidoxime
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Overview
Description
4-(7-Aza-2-benzimidazolyl)benzamidoxime is a chemical compound with the molecular formula C13H11N5O It is known for its unique structure, which includes a benzimidazole ring fused with an aza group and an amidoxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-Aza-2-benzimidazolyl)benzamidoxime typically involves the reaction of 4-(7-Aza-2-benzimidazolyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the amidoxime group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(7-Aza-2-benzimidazolyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The amidoxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
4-(7-Aza-2-benzimidazolyl)benzamidoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(7-Aza-2-benzimidazolyl)benzamidoxime involves its interaction with specific molecular targets. The amidoxime group can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The benzimidazole ring can interact with nucleic acids and proteins, potentially disrupting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethoxy)benzamidoxime
- 4-(Fmoc-amino)benzamidoxime
- 3-(7-Aza-2-benzimidazolyl)benzamidoxime
Uniqueness
4-(7-Aza-2-benzimidazolyl)benzamidoxime is unique due to its combination of an aza group and an amidoxime functional group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O/c14-11(18-19)8-3-5-9(6-4-8)12-16-10-2-1-7-15-13(10)17-12/h1-7,19H,(H2,14,18)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBLSFWAWGHSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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